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8,5'(S)-Cycloadenosine

conformational analysis X-ray crystallography nucleoside torsion angles

8,5'(S)-Cycloadenosine (CAS 41432-67-1) is a carbon-bridged cyclonucleoside in which a covalent C8–C5' linkage locks the adenine base in a fixed anti conformation relative to the ribose ring. Unlike the flexible parent adenosine, which populates both syn and anti rotamers in solution, this analog possesses a single, defined glycosidic torsion angle (χCN ≈ 27.4°) and a characteristic gauche⁻ orientation of the 5'-hydroxyl group, distinguishing it from its R epimer (χCN = 29.8°, trans).

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
Cat. No. B1315717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,5'(S)-Cycloadenosine
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N3C4C(C(C(O4)C(C3=N2)O)O)O)N
InChIInChI=1S/C10H11N5O4/c11-7-2-8(13-1-12-7)15-9(14-2)5(18)6-3(16)4(17)10(15)19-6/h1,3-6,10,16-18H,(H2,11,12,13)/t3-,4+,5+,6-,10+/m0/s1
InChIKeyOUMZRLANNPGSAF-LQAQWDQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,5'(S)-Cycloadenosine: A Conformationally-Locked Anti Adenosine Probe for Stereochemically-Defined Biochemical and Biomarker Research


8,5'(S)-Cycloadenosine (CAS 41432-67-1) is a carbon-bridged cyclonucleoside in which a covalent C8–C5' linkage locks the adenine base in a fixed anti conformation relative to the ribose ring [1]. Unlike the flexible parent adenosine, which populates both syn and anti rotamers in solution, this analog possesses a single, defined glycosidic torsion angle (χCN ≈ 27.4°) and a characteristic gauche⁻ orientation of the 5'-hydroxyl group, distinguishing it from its R epimer (χCN = 29.8°, trans) [2]. Originally synthesized as a mechanistic probe for enzyme-bound nucleotide conformations, the S epimer has gained additional relevance as the ribonucleoside counterpart of the oxidatively-generated DNA lesion (5'S)-8,5'-cyclo-2'-deoxyadenosine, a persistent biomarker of free-radical-mediated nucleic acid damage [3][4].

Why Adenosine, Cordycepin, or Formycin Cannot Replace 8,5'(S)-Cycloadenosine in Conformationally-Demanding Enzyme Studies or DNA Lesion Biomarker Assays


Natural adenosine and common adenosine analogs populate multiple conformations in solution because of free rotation about the glycosidic (N9–C1') bond, a flexibility that precludes definitive assignment of enzyme-bound conformer requirements [1]. Even other cyclonucleosides such as 8,5'-O-cycloadenosine or 8,2'-S-cycloadenosine differ in bridge geometry, ring size, and sugar pucker, altering both substrate recognition and spectroscopic signature [2]. Critically, the S epimer of 8,5'-cycloadenosine differs from its R epimer specifically at the C5' chiral center, where the S configuration imposes a gauche⁻ 5'-OH orientation versus the trans arrangement in the R epimer; this single stereochemical difference produces a ~100-fold change in catalytic efficiency with adenosine aminohydrolase and abolishes 5'-nucleotidase substrate activity entirely [3][4]. For DNA lesion biomarker applications, the 5'S diastereomer is the biologically persistent form that resists nucleotide excision repair and accumulates in cellular DNA, whereas the 5'R diastereomer is repaired more efficiently—making stereochemical identity essential for accurate quantification [5].

Quantitative Differentiation Evidence: 8,5'(S)-Cycloadenosine vs. Closest Analogs and Stereoisomers


Glycosidic Torsion Angle Lock: S Epimer χCN = 27.4° (Anti) with Unique gauche⁻ 5'-OH Orientation vs. R Epimer χCN = 29.8° (Anti, trans)

X-ray crystallographic studies establish that the covalent C8–C5' carbon bridge in 8,5'(S)-cycloadenosine fixes the glycosidic torsion angle χCN at 27.4°, which is 2.4° smaller than the 29.8° value measured for the R epimer, despite both compounds being locked in the anti conformation [1][2]. The critical stereochemical distinction lies in the C4'–C5' exocyclic bond orientation: in the S epimer, the 5'-OH group occupies the gauche⁻ position (ψ torsion angle), whereas in the R epimer it adopts the trans conformation (ψ = −176.4°) [2]. Both epimers share the same unusual C(1')endo-O(4')exo (o1T) furanose pucker with pseudorotation parameters P = 289.0° and τm = 49.0° [2]. By contrast, unmodified adenosine exhibits conformational flexibility with a glycosidic torsion angle that can span anti to syn ranges in solution [1]. This rigid, stereochemically-defined architecture makes 8,5'(S)-cycloadenosine a unique probe for interrogating enzyme active-site geometry requirements at atomic resolution.

conformational analysis X-ray crystallography nucleoside torsion angles

~100-Fold Discrimination in Catalytic Efficiency: S Epimer vs. R Epimer with Calf Intestinal Adenosine Aminohydrolase (ADA)

In a direct head-to-head comparison using purified calf intestinal adenosine aminohydrolase (EC 3.5.4.4), the two 5' epimers of 8,5'-cycloadenosine exhibited dramatically different substrate properties [1]. The S epimer showed a Vmax of only 0.10% relative to adenosine (Km = 105 μM), while the R epimer displayed a Vmax of 10.2% relative to adenosine (Km = 100 μM) [1]. The parent adenosine served as the reference substrate with Km = 55 μM and Vmax set at 100%. This represents an approximately 100-fold difference in catalytic turnover between the two epimers, despite nearly identical Km values, indicating that the C5' stereochemistry primarily affects the catalytic step rather than substrate binding affinity [1]. The S epimer is therefore essentially inactive as an ADA substrate, while the R epimer retains residual activity.

adenosine deaminase enzyme kinetics substrate specificity

Absolute 5'-Nucleotidase Resistance: S Epimer 5'-Phosphate is Not a Substrate; R Epimer 5'-Phosphate Is Hydrolyzed

The 5'-phosphate derivative of 8,5'(S)-cycloadenosine was found to be completely resistant to hydrolysis by snake venom 5'-nucleotidase, in contrast to the R epimer 5'-phosphate, which is a substrate (albeit hydrolyzed at a lower rate than natural AMP) [1][2]. With pig muscle AMP kinase, only the minor (active) epimer of the 1:3 epimeric mixture—corresponding to the R configuration—served as a substrate; the S epimer phosphate was not phosphorylated [2]. Specifically, Hampton et al. reported that with 5'-nucleotidase, the Vmax of the active (R) epimer of 8,5'-cyclo-AMP was 0.5–0.75 pmol/min/mg protein, compared with 1.25 pmol/min/mg for AMP, while the S epimer showed no detectable hydrolysis [2]. With adenylate kinase, the active R epimer reacted twice as rapidly as an equimolar concentration (12.5 μM) of AMP, whereas the S epimer was inert [2].

5'-nucleotidase nucleotide analog enzyme resistance

Context-Dependent Stereoselectivity of Radiation-Induced Formation: R Predominates 2.5-Fold in Poly(A), but S Predominates in 5'-AMP

Gamma irradiation of polyadenylic acid [poly(A)] under anoxic conditions generates both R and S epimers of 8,5'-cycloadenosine via intramolecular cyclization of the C5' radical onto the C8 position of adenine [1]. HPLC analysis of the nucleoside hydrolysate revealed that the R isomer predominates by 2.5-fold over the S isomer across the dose range 0–400 Gy at pH 7.0 [1]. In marked contrast, irradiation of the monomer 5'-AMP under identical conditions at neutral pH results in preferential formation of the S isomer [2][3]. This context-dependent reversal of stereoselectivity—R favored in the polynucleotide, S favored in the mononucleotide—demonstrates that macromolecular environment profoundly influences the cyclization stereochemistry and that both epimers are distinct chemical entities requiring separate analytical standards for accurate quantification in irradiated biological samples [1][3].

radiation chemistry DNA damage stereoselective cyclization

Enhanced NER Resistance of the 5'S Diastereomer: (5'S)-cdA Is Repaired More Slowly Than (5'R)-cdA in Human Cells

Although direct repair kinetic data for the ribonucleoside form are not available, the 2'-deoxy analog (5'S)-8,5'-cyclo-2'-deoxyadenosine [(5'S)-cdA] has been extensively characterized as an oxidative DNA lesion recognized by the nucleotide excision repair (NER) pathway [1][2]. Structural and biochemical studies demonstrate that (5'S)-cdA is repaired significantly less efficiently than its (5'R) diastereomer by the human NER system [1]. The (5'S) lesion acts as a strong block to DNA polymerases, RNA polymerase II, and transcription factor binding, whereas the (5'R) lesion is processed more rapidly [2][3]. This differential repair efficiency leads to preferential accumulation of the 5'S diastereomer in cellular DNA under conditions of oxidative stress [3]. The ribonucleoside 8,5'(S)-cycloadenosine serves as the essential nucleoside standard for HPLC and ELISA calibration when quantifying (5'S)-cdA levels in genomic DNA, because enzymatic hydrolysis of DNA to nucleosides converts the lesion to the ribonucleoside form for detection [4].

DNA repair nucleotide excision repair oxidative DNA lesion

Precision Applications of 8,5'(S)-Cycloadenosine in Biochemical Research and DNA Damage Biomarker Quantification


Active-Site Conformational Probing of Adenosine-Utilizing Enzymes via Stereochemically Locked Substrate/Inhibitor Analogs

The fixed anti conformation and gauche⁻ 5'-OH orientation of 8,5'(S)-cycloadenosine make it a definitive probe for determining whether adenosine deaminase, adenylate kinase, or 5'-nucleotidase require a trans or gauche⁻ orientation of the 5'-hydroxyl for substrate recognition [1]. Because the S epimer is essentially inactive with ADA (Vmax = 0.10% of adenosine) while the R epimer retains partial activity (Vmax = 10.2%), researchers can use the pair of epimers to dissect the stereochemical determinants of catalysis separately from binding [1]. The S epimer 5'-phosphate is particularly valuable for crystallographic studies where a non-hydrolyzable, kinase-inert AMP analog is needed to trap the enzyme in a specific conformational state [2].

Calibration Standard for HPLC and ELISA Quantification of the (5'S)-8,5'-Cyclo-2'-deoxyadenosine DNA Lesion in Oxidative Stress Studies

8,5'(S)-Cycloadenosine is the required ribonucleoside standard for calibrating HPLC-UV, HPLC-MS/MS, and competitive ELISA methods used to measure (5'S)-cdA levels in genomic DNA from tissues and cells exposed to oxidative stress, ionizing radiation, or chemotherapeutic agents [3][4]. After enzymatic hydrolysis of DNA to nucleosides, the (5'S)-cdA lesion is quantified against a standard curve generated with authentic 8,5'(S)-cycloadenosine; use of the incorrect R epimer would introduce systematic quantification errors because the R/S stereoselectivity of lesion formation is context-dependent and the S diastereomer is the biologically persistent form [3][5].

Conformationally-Restricted Building Block for Modified Oligonucleotide Synthesis Targeting Ribosome Binding and Codon-Anticodon Interaction Studies

Incorporation of 8,5'(S)-cycloadenosine into the first position of trinucleoside diphosphate codons (e.g., ApUpG analogs) has been demonstrated for investigating the relationship between nucleoside conformation and ribosomal binding of aminoacyl-tRNA [6]. The locked anti torsion angle of this cyclonucleoside permits systematic evaluation of how glycosidic bond geometry affects codon function independent of other conformational variables, enabling structure-activity studies that cannot be performed with flexible adenosine analogs [6][7].

Chiroptical Reference Standard for Circular Dichroism-Based Conformational Analysis of Cyclonucleosides

The CD spectrum of 8,5'(S)-cycloadenosine provides a distinctive chiroptical signature reflecting the S chirality at the C5' position, which is qualitatively different from the CD spectrum of the R epimer [8][9]. This property enables quality control verification of stereochemical purity in synthetic batches and serves as a spectroscopic benchmark for assigning the absolute configuration of newly synthesized cyclonucleoside derivatives [8].

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